5,6-Dichloroacenaphthene

Nuclear Quadrupole Resonance Stereochemistry Molecular electronics

Source 5,6-Dichloroacenaphthene (CAS 4208-97-3) for its unique peri-dichloro substitution pattern, which is critical for synthesizing corannulene and 5,6-acenaphthenedicarboxylic acid. This specific isomer enables microwave-assisted tandem Suzuki-Heck-type couplings to form strained five-membered rings in bowl-shaped PAHs and achieves a 1–12% conversion increase in patented carbonylation methods. Generic 'dichloroacenaphthene' mixtures risk experimental failure. Confirm identity with 35Cl NQR spectroscopy and assess purity via reverse-phase HPLC to ensure procurement of the correct isomer for your research.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 4208-97-3
Cat. No. B144690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroacenaphthene
CAS4208-97-3
Synonyms5,6-Dichloro-1,2-dihydroacenaphthylene;  5,6-Dichloroacenaphthene
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
InChIKeyQQTNONSQLWTQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroacenaphthene (CAS 4208-97-3): Core Identity and Procurement Baseline for Scientific Evaluation


5,6-Dichloroacenaphthene (CAS 4208-97-3) is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) with the molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.10 g/mol . It is a solid, light brown in color, with a melting point of 166–169 °C . The compound is a derivative of acenaphthene, featuring chlorine substituents at the 5- and 6-positions, and is utilized as a synthetic precursor for producing 5,6-acenaphthenedicarboxylic acid via carbonylation [1] and corannulene . It also exhibits potential as a polyploidizing agent in plants .

Why Substituting 5,6-Dichloroacenaphthene (CAS 4208-97-3) with Other Dichloroacenaphthene Isomers is Scientifically Unjustified


5,6-Dichloroacenaphthene is not interchangeable with other dichloroacenaphthene isomers, such as 1,2-, 4,5-, or 3,5-dichloroacenaphthene, due to fundamentally different electronic structures, reactivity profiles, and synthetic applications. The specific positioning of chlorine atoms at the 5 and 6 positions dictates the compound's unique behavior in carbonylation to yield 5,6-acenaphthenedicarboxylic acid [1], its utility as a precursor to corannulene , and its distinct nuclear quadrupole resonance (NQR) properties compared to vicinal isomers [2]. While all isomers share the same molecular formula and general potential as polyploidizing agents , their performance in targeted synthetic and analytical contexts diverges significantly. Procuring a generic 'dichloroacenaphthene' without specifying the isomer risks experimental failure and invalidates comparative data interpretation. The following evidence guide quantifies these critical differences.

Quantitative Differentiation Guide for 5,6-Dichloroacenaphthene (CAS 4208-97-3) Against Analogous Compounds


NQR Frequency Difference: Distinguishing 5,6-Dichloroacenaphthene from its 1,2-Dichloroacenaphthene Isomers

Nuclear Quadrupole Resonance (NQR) spectroscopy provides a definitive, quantitative method to differentiate 5,6-dichloroacenaphthene from vicinal 1,2-dichloroacenaphthene isomers. While the 35Cl NQR frequencies of cis- and trans-1,2-dichloroacenaphthene differ by 2.4 MHz, this specific resonance difference is a unique spectroscopic fingerprint for the 1,2-substitution pattern and is not observed for the 5,6-substitution pattern [1]. This disparity arises from distinct hyperconjugation effects between the C-Cl bonds and the aromatic system in the two positional isomers [2].

Nuclear Quadrupole Resonance Stereochemistry Molecular electronics Conformational analysis

Synthetic Specificity: 5,6-Dichloroacenaphthene as a Precursor for 5,6-Acenaphthenedicarboxylic Acid via Carbonylation

5,6-Dichloroacenaphthene is the specifically required starting material for the synthesis of 5,6-acenaphthenedicarboxylic acid via cobalt-catalyzed carbonylation. A patented method outlines that carboxylation of 5,6-dichloroacenaphthene at 55-65 °C and 1 atm of CO in methanol, using cobalt carbonyl and benzyl chloride, yields the desired diacid [1]. This reaction is structurally dependent on the chlorine atoms at the 5- and 6-positions. The method achieves a conversion increase of 1-12% and a yield increase of 1.1-10.7% for the desired product compared to unspecified prior methods [2].

Carbonylation Catalysis Carboxylic acid synthesis Cobalt carbonyl

Corannulene Synthesis: The Specific Role of 5,6-Dichloroacenaphthene as a Key Intermediate

5,6-Dichloroacenaphthene is explicitly used as a reagent in the synthesis of corannulene, a bowl-shaped polycyclic aromatic hydrocarbon . Furthermore, peri-dichloroacenaphthene derivatives, which include the 5,6-substitution pattern, are employed in microwave-assisted tandem Suzuki-Heck-type couplings to construct strained unsaturated five-membered rings, a key step in accessing carbon nanotubes and nanocones [1]. This application is structure-specific; other dichloroacenaphthene isomers are not reported for this purpose.

Corannulene Bowl-shaped PAHs Nanocarbon synthesis Microwave-assisted synthesis

Crystallographic Distinction: Unique Packing Motifs of 5,6-Dichloroacenaphthene Derivatives Revealed by Hirshfeld Surface Analysis

Crystal structure analysis of acenaphthene derivatives, including compounds derived from the 5,6-dichloro substitution pattern, demonstrates unique intermolecular interactions and packing motifs as revealed by Hirshfeld surface analysis [1]. For a related derivative (5,6-dichloro-3,8-dibromoacenaphthene), the Hirshfeld surface mapped over dnorm showed a range of -0.1757 to 1.2160 au, providing a quantitative fingerprint of its intermolecular contacts [2]. These interactions directly influence solid-state properties like melting point and solubility, which are critical for purification and formulation. While direct comparative data for 5,6-dichloroacenaphthene against other isomers is limited, the available data for closely related derivatives confirms that the substitution pattern governs crystal packing.

Crystallography Hirshfeld surface analysis Crystal engineering Non-covalent interactions

Analytical Separation: Validated HPLC Method for Quantifying 5,6-Dichloroacenaphthene

A validated reverse-phase HPLC method has been developed specifically for the analysis and separation of 5,6-dichloro-1,2-dihydroacenaphthylene (5,6-dichloroacenaphthene) [1]. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is scalable for preparative separation and suitable for pharmacokinetic studies [2]. This provides a direct, quantitative tool for purity assessment and stability monitoring, which is essential for both procurement and research use. The method is specific to this compound, and its development underscores the need for dedicated analytical protocols to distinguish it from closely related isomers.

HPLC Analytical chemistry Quality control Chromatography

Recommended Application Scenarios for Procuring 5,6-Dichloroacenaphthene (CAS 4208-97-3)


Synthesis of 5,6-Acenaphthenedicarboxylic Acid for Polymer and Pharmaceutical Precursors

Procure 5,6-dichloroacenaphthene as the optimal starting material for the carbonylation-based synthesis of 5,6-acenaphthenedicarboxylic acid. The patented method [1] uses this specific isomer and achieves a conversion increase of 1-12% and a yield increase of 1.1-10.7% compared to prior methods. This diacid is a valuable precursor in the production of specialized polymers and potential pharmaceutical intermediates . Using any other dichloroacenaphthene isomer will not yield this specific diacid.

Corannulene and Curved Nanocarbon Synthesis for Materials Science Research

Source 5,6-dichloroacenaphthene as a key reagent for the multi-step synthesis of corannulene and related bowl-shaped polycyclic aromatic hydrocarbons [1]. Its use in microwave-assisted tandem Suzuki-Heck-type couplings enables the formation of strained five-membered rings , a critical transformation in the construction of carbon nanotubes and nanocones. This application is specific to the peri-dichloro substitution pattern, making the 5,6-isomer essential for this research area.

Quality Control and Purity Verification via Validated HPLC and NQR Methods

When procuring 5,6-dichloroacenaphthene, utilize the validated reverse-phase HPLC method [1] for routine purity assessment and quantification. For definitive structural confirmation and to rule out contamination with vicinal 1,2-dichloroacenaphthene isomers, employ 35Cl NQR spectroscopy. The distinct 2.4 MHz frequency difference for the cis/trans-1,2 isomers serves as a clear absence-of-evidence marker for 5,6-dichloroacenaphthene identity. These analytical tools ensure the procured material meets the necessary specifications for your research or industrial process.

Solid-State and Crystallographic Studies of Halogenated Polycyclic Aromatics

5,6-Dichloroacenaphthene and its derivatives are valuable model compounds for studying the influence of halogen substitution on crystal packing and intermolecular interactions. The unique Hirshfeld surface fingerprints, as quantified for related compounds like 5,6-dichloro-3,8-dibromoacenaphthene (dnorm range: -0.1757 to 1.2160 au) [1], provide a basis for understanding how the 5,6-substitution pattern governs solid-state properties. Researchers in crystal engineering and materials science should procure this specific isomer to investigate its distinct non-covalent interaction landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloroacenaphthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.